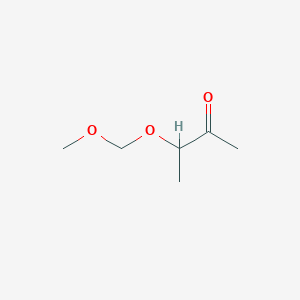

3-(Methoxymethoxy)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

145102-96-1 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-(methoxymethoxy)butan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |

InChI Key |

VIKFSFGPOILCGK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C)OCOC |

Canonical SMILES |

CC(C(=O)C)OCOC |

Synonyms |

2-Butanone, 3-(methoxymethoxy)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxymethoxy Butan 2 One and Its Analogues

Stereoselective Synthesis of 3-(Methoxymethoxy)butan-2-one Enantiomers

The stereoselective synthesis of the enantiomers of this compound is crucial for their application in the synthesis of complex chiral molecules. This is primarily achieved through asymmetric synthesis, the use of chiral pool starting materials, and by exerting diastereoselective control during the synthetic sequence.

Asymmetric synthesis provides a direct route to enantiomerically enriched α-hydroxy ketones, which are immediate precursors to this compound. One of the prominent methods involves the use of biocatalysis. Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones from inexpensive starting materials. nih.gov Additionally, hydrolases, such as lipases, can be employed for the dynamic kinetic resolution of racemic α-hydroxy ketones. nih.gov This approach is often combined with an in situ racemization of the undesired enantiomer to achieve a theoretical yield of up to 100%. nih.gov

Another powerful strategy is the use of chiral catalysts in conjunction with redox processes. For instance, the asymmetric reduction of a 1,2-dione precursor can furnish a chiral α-hydroxy ketone. Whole-cell redox processes, utilizing various microorganisms, have been shown to be effective for these transformations, often providing high yields and enantiomeric excesses. nih.gov Furthermore, asymmetric α-hydroxylation of ketone enolates using chiral oxaziridines represents a well-established method for introducing the hydroxyl group stereoselectively.

A unique approach involves the asymmetric skeletal rearrangement of symmetrically α,α-disubstituted α-amino aldehydes, which can be achieved using a chiral organoaluminum Lewis acid. nih.gov This method provides access to optically active α-hydroxy ketones with high enantiomeric excess. nih.gov

| Asymmetric Approach | Catalyst/Reagent | Precursor | Product | Key Features |

| Biocatalytic Carboligation | Thiamine diphosphate-dependent lyases | Aldehydes | Enantiopure α-hydroxy ketone | Utilizes inexpensive starting materials. nih.gov |

| Dynamic Kinetic Resolution | Hydrolases (e.g., lipases) | Racemic α-hydroxy ketone | Enantiopure α-hydroxy ketone | Can achieve high theoretical yields. nih.gov |

| Asymmetric Reduction | Whole-cell redox systems | 1,2-Dione | Chiral α-hydroxy ketone | High yields and enantioselectivities. nih.gov |

| Asymmetric Rearrangement | Chiral organoaluminum Lewis acid | α-Amino aldehyde | Optically active α-hydroxy ketone | Provides access to hindered acyloins. nih.gov |

The "chiral pool" refers to the collection of abundant and inexpensive enantiomerically pure compounds from natural sources, which can be used as starting materials for the synthesis of more complex chiral molecules. nih.govyork.ac.uk For the synthesis of this compound, enantiomers of lactic acid are ideal starting materials from the chiral pool. Both (S)- and (R)-lactic acid are commercially available and provide a straightforward entry to the desired stereocenter.

The synthetic strategy would involve the protection of the hydroxyl group of lactic acid as a methoxymethyl (MOM) ether. Subsequent transformation of the carboxylic acid functionality into a methyl ketone would then yield the target molecule. This can be achieved through various methods, including reaction with an organometallic reagent such as methyllithium, or by conversion to a Weinreb amide followed by reaction with a methyl Grignard reagent. The use of enantiopure lactic acid ensures that the stereochemical integrity of the final product is maintained throughout the synthesis.

When synthesizing analogues of this compound with additional stereocenters, diastereoselective control becomes paramount. Chiral induction, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction, is a key principle. uvic.ca

In the context of synthesizing analogues, an asymmetric syn-selective direct aldol reaction of a protected hydroxyacetone, such as the MOM-protected variant, with various aldehydes can be employed. rsc.org This reaction can be catalyzed by primary amino acid-derived bifunctional organocatalysts, which effectively control the stereochemistry of the newly formed hydroxyl group in the aldol adduct. rsc.org The syn or anti diastereoselectivity of the aldol reaction can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of a range of diastereomerically pure analogues.

Classical and Modern Synthetic Transformations

Beyond stereoselective strategies, classical and modern synthetic transformations are employed to construct the carbon skeleton and introduce the necessary functional groups in this compound and its analogues.

Condensation reactions are fundamental in carbon-carbon bond formation. The aldol reaction, in particular, is a powerful tool for the synthesis of β-hydroxy ketones, which are structurally related to the target molecule. As mentioned, the asymmetric direct cross-aldol reaction of MOM-protected hydroxyacetone with an aldehyde provides a direct route to analogues of this compound. rsc.org Dihydroxyacetone phosphate (DHAP)-dependent aldolases can also catalyze stereoselective aldol additions, although this is often limited by the solubility of the acceptor aldehyde. nih.gov The use of emulsion systems can improve the efficiency of these enzymatic aldol reactions. nih.gov

A classical approach to the synthesis of ketones involves the alkylation of β-keto esters followed by hydrolysis and decarboxylation. aklectures.comlibretexts.org For the synthesis of this compound, a suitable β-keto ester would be ethyl 3-(methoxymethoxy)-2-oxobutanoate. This intermediate could potentially be synthesized via the Claisen condensation of ethyl propionate with a suitable electrophile. However, a more direct approach would be the alkylation of a β-keto ester with a methoxymethyl-containing electrophile.

Alternatively, one could start with a β-keto ester and introduce the MOM-protected hydroxyl group at the α-position. The subsequent alkylation at the α'-position, followed by decarboxylation, would yield the desired ketone. The decarboxylation of β-keto acids is a facile process that occurs upon heating, proceeding through a cyclic transition state to release carbon dioxide and form the corresponding ketone. masterorganicchemistry.com

| Reaction Type | Starting Materials | Intermediate | Product | Key Features |

| Aldol Reaction | MOM-protected hydroxyacetone, Aldehyde | Aldol adduct | β-Hydroxy ketone analogue | Can be highly diastereoselective with chiral catalysts. rsc.org |

| Alkylation/Decarboxylation | β-Keto ester, Alkyl halide | Alkylated β-keto ester | Ketone | A classic and versatile method for ketone synthesis. aklectures.comlibretexts.org |

Olefin Metathesis and Coupling Reactions in Related Systems

Olefin metathesis stands as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov This reaction, catalyzed by metal alkylidene complexes, involves the exchange of substituents between two olefins. nih.gov While direct synthesis of this compound via olefin metathesis is not commonly reported, the principles of this reaction are applied in the synthesis of related functionalized ketones and their precursors. For instance, carbonyl-olefin metathesis, a variation of this reaction, allows for the formal exchange of a carbonyl group with an olefin, providing a route to complex cyclic and acyclic structures. nih.govwikipedia.org This can be achieved through various strategies, including photochemical [2+2] cycloadditions followed by fragmentation, or through metal-mediated processes. nih.govwikipedia.org

Coupling reactions are also instrumental in constructing the carbon skeleton of butanone derivatives. For example, reductive cross-coupling reactions between aldehydes and nitriles, facilitated by copper catalysts, can produce α-hydroxy ketones, which are key intermediates in the synthesis of various butanone analogues. researchgate.net

Oxidative and Reductive Chemical Transformations

Oxidative and reductive transformations are fundamental to the synthesis of ketones and their derivatives. The oxidation of secondary alcohols is a common method for preparing ketones. For instance, 2-butanol can be oxidized to 2-butanone using oxidizing agents like sodium dichromate in an acidic medium. njit.edu Similarly, 3-hydroxybutan-2-one (acetoin) can undergo oxidative dehydrogenation to produce butane-2,3-dione. researchgate.net The oxidation of 2-butanone itself, using strong oxidizing agents such as potassium permanganate, can lead to the formation of butanoic acid.

Reductive processes are equally important. The reduction of α-diketones can yield α-hydroxy ketones, which are valuable synthetic intermediates. nih.govrsc.org For example, the biocatalytic reduction of 2,3-hexanedione can produce 3-hydroxy-2-hexanone. rsc.org Furthermore, the reduction of ketones to secondary alcohols can be achieved using various reagents, including pinacolborane catalyzed by an alkoxide base. organic-chemistry.org

Table 1: Examples of Oxidative and Reductive Transformations in the Synthesis of Butanone Derivatives

| Starting Material | Reagent/Catalyst | Product | Transformation Type |

| 2-Butanol | Sodium dichromate/H₂SO₄ | 2-Butanone | Oxidation |

| 3-Hydroxybutan-2-one | Air/Catalyst | Butane-2,3-dione | Oxidative Dehydrogenation |

| 2,3-Hexanedione | Biocatalyst (e.g., BcBDH) | 3-Hydroxy-2-hexanone | Reduction |

| Various Ketones | Pinacolborane/NaOt-Bu | Secondary Alcohols | Reduction |

| Terminal Olefins | Potassium permanganate | α-Hydroxy ketones | Oxidation |

Catalysis in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes to this compound and its precursors.

Acid catalysis is frequently employed in reactions such as the formation of hydrates and hemiacetals from aldehydes and ketones. khanacademy.org In the context of synthesizing methoxymethyl ethers, acids can catalyze the reaction between an alcohol and a methoxymethylating agent. For instance, the synthesis of 3-methoxybutan-2-one can be achieved through the methylation of 3-hydroxybutan-2-one using dimethyl carbonate, catalyzed by p-toluenesulfonic acid (PTSA). Acid catalysts work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. khanacademy.org Lewis acids can also be employed to activate carbonyl groups for reactions like carbonyl-olefin metathesis. nih.gov

Base-mediated catalysis is crucial for reactions involving the deprotonation of carbon atoms alpha to a carbonyl group, leading to the formation of enolates. These enolates are key intermediates in many carbon-carbon bond-forming reactions. For example, in aldol condensation reactions, a base is used to generate an enolate from a ketone or aldehyde, which then acts as a nucleophile. google.com Base catalysis can also be used in the reduction of ketones, for example, the use of sodium tert-butoxide to catalyze the reduction of ketones with pinacolborane. organic-chemistry.org

Transition metals are widely used as catalysts in a variety of organic transformations. nih.govnih.gov In the synthesis of butanone analogues, transition metal catalysts are employed in coupling reactions. For instance, a copper catalyst can be used in the reductive cross-coupling of aromatic aldehydes and arylnitriles to form α-hydroxy ketones. researchgate.net Transition metal complexes are also the catalysts of choice for olefin metathesis reactions. nih.gov Furthermore, the direct oxidation of n-butane to 2-butanone and 2-butanol can be achieved using molecular oxygen in the presence of an aluminum phosphate catalyst containing transition metal atoms. google.com

Table 2: Catalytic Approaches in the Synthesis of Butanone Derivatives and Precursors

| Reaction Type | Catalyst Type | Example Catalyst | Role of Catalyst |

| Methylation | Acid | p-Toluenesulfonic acid (PTSA) | Protonates dimethyl carbonate to facilitate methylation of an alcohol. |

| Hydrate Formation | Acid/Base | H₃O⁺ / OH⁻ | Increases the electrophilicity of the carbonyl carbon or provides a stronger nucleophile. libretexts.org |

| Aldol Condensation | Base | NaOH | Deprotonates the α-carbon to form a nucleophilic enolate. |

| Ketone Reduction | Base | Sodium tert-butoxide | Activates pinacolborane for the reduction of ketones. organic-chemistry.org |

| Reductive Coupling | Transition Metal | Copper complex | Facilitates the coupling of aldehydes and nitriles. researchgate.net |

| Olefin Metathesis | Transition Metal | Metal alkylidene complex | Catalyzes the exchange of substituents between olefins. |

| Direct Oxidation | Transition Metal | Aluminum phosphate with transition metals | Activates n-butane for oxidation by molecular oxygen. google.com |

Reaction Mechanisms and Mechanistic Investigations of 3 Methoxymethoxy Butan 2 One

Fundamental Mechanistic Pathways of Ketone and Ether Functional Groups

The reactivity of 3-(methoxymethoxy)butan-2-one is a composite of the characteristic reactions of its constituent ketone and ether functionalities.

Ketone Functional Group: The ketone's carbonyl group (C=O) is the primary site of reactivity. wikipedia.org The difference in electronegativity between the carbon and oxygen atoms creates a polar bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. wikipedia.org This polarity governs the main reaction pathways for ketones.

Nucleophilic Addition: This is a hallmark reaction of ketones. chemistrytalk.orgbritannica.com The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This reaction breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Keto-Enol Tautomerization: Ketones with at least one hydrogen atom on an adjacent carbon (an α-hydrogen) can exist in equilibrium with an isomeric form called an enol. wikipedia.orgresearchgate.net This constitutional isomerism, known as tautomerization, involves the migration of a proton and the shifting of a double bond. The enol form, while often less stable than the keto form, is a key intermediate in many reactions. researchgate.net

Acidity of α-Hydrogens: The C-H bonds on the carbons adjacent to the carbonyl group are significantly more acidic (pKa ≈ 20) than those in alkanes (pKa ≈ 50). wikipedia.org This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion.

Ether Functional Group: Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). byjus.com They are generally unreactive compared to other oxygen-containing functional groups, which makes them excellent solvents for many chemical reactions. libretexts.orgchemistrytalk.org However, they can participate in specific reactions under harsh conditions.

Acidic Cleavage: The most common reaction of ethers is the cleavage of the C-O bond by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). byjus.comlibretexts.orgwikipedia.org The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). byjus.comlibretexts.org The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. The specific mechanism, either SN1 or SN2, is determined by the structure of the alkyl groups attached to the oxygen. libretexts.org Ethers with tertiary, benzylic, or allylic substituents tend to react via an SN1 mechanism, while those with primary or secondary alkyl groups favor an SN2 pathway. libretexts.org

| Functional Group | Key Feature | Common Mechanistic Pathways |

| Ketone | Polar Carbonyl (C=O) | Nucleophilic Addition, Keto-Enol Tautomerization, Enolate Formation |

| Ether | Unreactive C-O-C Linkage | Acid-Catalyzed Cleavage (SN1 or SN2) |

Nucleophilic Reactivity and Enolate Chemistry

The presence of α-hydrogens in this compound allows for the formation of a resonance-stabilized enolate anion, a potent nucleophile that is central to many carbon-carbon bond-forming reactions.

The formation of the enolate is achieved by treating the ketone with a strong base, which abstracts a proton from one of the α-carbons. For this compound, deprotonation can occur at either the C1 methyl group or the C3 methine position. The regioselectivity of this process can often be controlled by the reaction conditions (e.g., choice of base, temperature, and solvent) to favor either the kinetic or thermodynamic enolate. msu.edu

Once formed, the enolate anion is an ambident nucleophile, meaning it has two potentially nucleophilic sites: the α-carbon and the oxygen atom. libretexts.orglibretexts.org While reactions can occur at the oxygen (O-alkylation), synthetic applications typically aim for reactions at the carbon (C-alkylation) to form new C-C bonds. msu.edulibretexts.org

The nucleophilic enolate can react with a variety of electrophiles:

Alkylation: Reaction with an alkyl halide in an SN2 reaction introduces a new alkyl group at the α-carbon. libretexts.org

Aldol Addition: The enolate can attack the carbonyl carbon of another aldehyde or ketone molecule (including another molecule of itself), forming a β-hydroxy ketone or aldehyde. libretexts.org This reaction is a powerful tool for constructing larger molecules. libretexts.org

The geometry of the enolate anion at the α-carbon is planar, meaning the incoming electrophile can approach from either face of the molecule. stackexchange.com

Stereochemical Outcomes and Pathway Analysis

The this compound molecule possesses a stereocenter at the C3 position, which has a profound influence on the stereochemical outcome of its reactions. This makes it a valuable substrate for studying asymmetric induction. rutgers.edu

When a nucleophile attacks the prochiral carbonyl carbon at C2, a new stereocenter is created. The existing chirality at C3 directs the incoming nucleophile to preferentially attack one of the two faces (Re or Si) of the carbonyl group. This facial selectivity results in the formation of one diastereomer in excess of the other. The degree of selectivity depends on several factors, including the nature of the nucleophile, the solvent, and the specific steric and electronic properties of the substituents on the C3 stereocenter (hydrogen, methyl group, and methoxymethoxy group).

The stereochemical course of such reactions can often be rationalized using established models of asymmetric induction, such as the Felkin-Anh or Cram chelation models. These models analyze the steric and electronic interactions in the transition state to predict the major diastereomeric product.

Furthermore, reactions that involve the chiral C3 center itself must be considered. For example, acid-catalyzed cleavage of the methoxymethyl (MOM) ether could proceed through different pathways. If the C3-O bond is broken via an SN1 mechanism involving a carbocation intermediate, it would likely lead to racemization, a loss of stereochemical information. lumenlearning.com Conversely, if the reaction proceeds through a concerted SN2 mechanism, it would result in an inversion of the configuration at the C3 center. lumenlearning.comochemtutor.com

| Reaction Site | Mechanistic Consideration | Potential Stereochemical Outcome |

| C2 (Carbonyl) | Nucleophilic attack on prochiral center | Formation of diastereomers (Asymmetric Induction) |

| C3 (Chiral Center) | SN1-type bond cleavage | Racemization (loss of stereochemistry) |

| C3 (Chiral Center) | SN2-type bond cleavage | Inversion of configuration |

This compound as a Model for Reaction Mechanism Elucidation

Molecules like this compound, which contain multiple, interacting functional groups and stereochemical elements, serve as excellent models for elucidating complex reaction mechanisms. The specific structural features of this α-alkoxy ketone allow researchers to investigate several fundamental principles of organic reactivity.

Interplay of Functional Groups: The compound allows for the study of how an α-alkoxy group influences the reactivity of a ketone. The oxygen atom can exert an inductive electron-withdrawing effect, potentially modifying the electrophilicity of the carbonyl carbon. It can also act as a Lewis base, coordinating to metal catalysts and influencing the reaction pathway.

Stereoelectronic Effects: The relative orientation of the C3-O bond and the carbonyl group can affect the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates, providing a platform to study stereoelectronic effects.

Diastereoselectivity Models: As a chiral ketone, it is an ideal substrate for testing and refining models of asymmetric induction. By systematically varying reaction conditions and nucleophiles, researchers can probe the factors that control the diastereoselectivity of additions to the carbonyl group.

Role of Protecting Groups: The methoxymethyl (MOM) group is a common protecting group for alcohols. Using this compound as a model allows for the investigation of how the protecting group itself influences reactivity at adjacent centers and its stability under various reaction conditions designed to modify the ketone.

Studies on the reactivity of structurally similar compounds, such as 3-hydroxy-3-methyl-2-butanone, in photolysis, OH radical reactions, and catalyzed condensations, highlight the utility of such molecules in mechanistic investigations. researchgate.netresearchgate.netresearchgate.net These studies provide insights into reaction kinetics, transition states, and product distributions that are applicable to a broader understanding of organic reaction mechanisms. researchgate.net

Role of 3 Methoxymethoxy Butan 2 One As a Synthetic Intermediate in Complex Architectures

Precursor in the Synthesis of Diverse Organic Compounds

3-(Methoxymethoxy)butan-2-one is a valuable precursor in organic synthesis, enabling the construction of more complex molecules. Its synthesis and subsequent elaboration are key steps in various synthetic pathways. For instance, the chiral variant, (S)-3-(Methoxymethoxy)butan-2-one, has been synthesized as a key intermediate. The preparation of this compound highlights its role as a foundational building block for creating stereochemically defined structures chemrxiv.org.

The synthesis of (S)-3-(Methoxymethoxy)butan-2-one is a multi-step process that begins with a commercially available starting material. The reaction sequence involves the use of various reagents to introduce the methoxymethoxy group and establish the desired stereochemistry.

Table 1: Synthesis of (S)-3-(Methoxymethoxy)butan-2-one chemrxiv.org

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | (S)-ethyl 3-hydroxybutanoate | MOMCl, DIPEA, DCM, 0 °C to rt, 18 h | (S)-ethyl 3-(methoxymethoxy)butanoate |

| 2 | (S)-ethyl 3-(methoxymethoxy)butanoate | N,O-dimethylhydroxylamine hydrochloride, i-PrMgCl, THF, -10 °C to rt, 2 h | (S)-N-methoxy-N-methyl-3-(methoxymethoxy)butanamide |

This synthetic sequence demonstrates the utility of this compound as a target for synthesis, which can then be used in further transformations to build a variety of organic compounds.

Utility in Natural Product Total Synthesis

The structural motif of 3-(methoxymethoxy)butane is a recurring unit in the synthesis of complex natural products. While not always in the form of a ketone, this core structure is instrumental in building the carbon skeleton of these intricate molecules.

In the formal total synthesis of (+)-Zwittermicin A, a complex amino polyol antibiotic, a derivative of 3-(methoxymethoxy)butane plays a crucial role. Specifically, (2R,3S)-2-(Dibenzylamino)-4-((4S,5R)-5-(dibenzylamino)-2,2-dimethyl-1,3-dioxan-4-yl)-3-(methoxymethoxy)butan-1-ol is a key intermediate, showcasing the importance of the 3-(methoxymethoxy)butyl fragment in assembling the backbone of this natural product acs.org.

Similarly, in a unified approach to the synthesis of Juglomycins and their derivatives, a class of naphthoquinone antibiotics, a compound containing the 3-(methoxymethoxy)butane unit is a central intermediate. The synthesis of (S)-4-[1′,4′-Dimethoxy-5′-(methoxymethoxy)naphthalen-2′-yl]-3-(methoxymethoxy)butan-1-ol demonstrates the strategic incorporation of this moiety to construct the side chain of the juglomycin analogues nih.gov.

Table 2: Examples of 3-(Methoxymethoxy)butane Derivatives in Natural Product Synthesis

| Natural Product/Derivative | Key Intermediate | Synthetic Role of the 3-(Methoxymethoxy)butane Unit |

|---|---|---|

| (+)-Zwittermicin A | (2R,3S)-2-(Dibenzylamino)-4-((4S,5R)-5-(dibenzylamino)-2,2-dimethyl-1,3-dioxan-4-yl)-3-(methoxymethoxy)butan-1-ol acs.org | Forms a significant portion of the C9-C15 carbon backbone. |

These examples underscore the strategic importance of the 3-(methoxymethoxy)butane unit as a versatile building block in the challenging field of natural product total synthesis.

Contributions to the Synthesis of Biologically Active Scaffolds

The this compound scaffold is not only a stepping stone to complex natural products but also a key component in the synthesis of novel, biologically active molecules. Its incorporation into larger structures can influence their pharmacological properties.

A notable application is in the development of splicing modulators, which are compounds that can alter the splicing of pre-mRNA and are of interest in cancer therapy. In a structure-activity relationship study of splicing modulators targeting the Hsh155/SF3B1 protein complex, (S)-3-(Methoxymethoxy)butan-2-one was utilized as a building block to synthesize a key fragment of the final bioactive molecules chemrxiv.org. The synthesis of (S,Z)-4-(methoxymethoxy)-2-methylpent-2-enoic acid, which is derived from this compound, is a critical step in the creation of these potential therapeutic agents.

The research highlights how modifications around the 3-(methoxymethoxy)butane core can impact the biological activity of the final compounds, demonstrating the importance of this scaffold in medicinal chemistry and drug discovery.

Strategic Integration in Multi-step Synthetic Sequences

The utility of this compound as a synthetic intermediate is further exemplified by its strategic integration into multi-step synthetic sequences. The MOM ether serves as a robust protecting group that is stable to a variety of reaction conditions, allowing for transformations at other parts of the molecule before its eventual removal if necessary.

The synthesis of (S)-3-(Methoxymethoxy)butan-2-one itself is a multi-step process that requires careful planning and execution chemrxiv.org. Once formed, this ketone can be strategically employed in subsequent reactions. For example, it can undergo olefination reactions to introduce new carbon-carbon double bonds, as seen in the synthesis of (S,Z)-4-(methoxymethoxy)-2-methylpent-2-enoic acid, a key fragment for splicing modulators chemrxiv.org.

Table 3: Strategic Use of this compound in a Multi-step Sequence chemrxiv.org

| Reaction Step | Reactant | Reagents and Conditions | Product | Purpose of the Step |

|---|---|---|---|---|

| Olefination | (S)-3-(Methoxymethoxy)butan-2-one | (EtO)₂P(O)CH(CH₃)CO₂Et, NaH, THF, 0 °C to rt, 18 h | (S,Z)-ethyl 4-(methoxymethoxy)-2-methylpent-2-enoate | Elongation of the carbon chain and introduction of an ester functionality. |

This sequence illustrates how this compound is strategically integrated into a longer synthetic plan, where its protected hydroxyl group allows for selective transformations at the ketone functionality. This level of control is essential in the synthesis of complex and biologically active molecules.

Advanced Spectroscopic Characterization Methodologies Applied to 3 Methoxymethoxy Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of 3-(methoxymethoxy)butan-2-one can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The methoxymethyl (MOM) ether group typically presents characteristic signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the methylene (B1212753) protons (-OCH₂O-). The butanone backbone would exhibit signals corresponding to the methyl group adjacent to the carbonyl, the methine proton at the chiral center, and the terminal methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift. The carbons of the MOM ether and the butanone framework will also appear at predictable chemical shifts.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| C1 (CH₃-C=O) | Singlet, ~2.1 ppm (3H) | ~27 ppm |

| C2 (C=O) | - | ~210 ppm |

| C3 (CH) | Quartet, ~4.2 ppm (1H) | ~78 ppm |

| C4 (CH₃-CH) | Doublet, ~1.2 ppm (3H) | ~15 ppm |

| MOM-CH₂ (-OCH₂O-) | Singlet, ~4.6 ppm (2H) | ~96 ppm |

| MOM-CH₃ (-OCH₃) | Singlet, ~3.3 ppm (3H) | ~55 ppm |

Note: Predicted chemical shifts (ppm) are relative to tetramethylsilane (B1202638) (TMS). Coupling patterns are indicated as singlet (s), doublet (d), and quartet (q).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Probing

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrational modes of its ketone and ether functionalities.

The most prominent absorption band will be due to the stretching of the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak. The molecule also contains two ether linkages (C-O-C), which will give rise to characteristic stretching vibrations. The presence of C-H bonds in the alkyl groups will also be evident in the spectrum.

Predicted FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp |

| Ether (C-O-C) | Stretch | ~1150-1085 | Strong |

| Alkyl (C-H) | Stretch | ~2980-2850 | Medium to Strong |

| Alkyl (C-H) | Bend | ~1465-1375 | Variable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a chemical formula of C₆H₁₂O₃, HRMS would provide a highly accurate mass measurement of its molecular ion.

This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Monoisotopic Mass | 132.07864 u |

| Nominal Mass | 132 u |

X-ray Diffraction Studies of Crystalline Analogues and Intermediates

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a small, acyclic molecule like this compound, which is likely a liquid at room temperature, X-ray diffraction studies would require the preparation of a suitable crystalline derivative or analogue.

Should a crystalline analogue or an intermediate in its synthesis be obtained, single-crystal X-ray diffraction could provide invaluable information. This includes precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer can also establish its absolute stereochemistry. While no specific X-ray diffraction studies on this compound or its close crystalline analogues are publicly available, this technique remains a powerful potential tool for its detailed structural characterization.

Computational and Theoretical Studies on 3 Methoxymethoxy Butan 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 3-(Methoxymethoxy)butan-2-one, methods such as Density Functional Theory (DFT) are widely employed to investigate its electronic structure and reactivity. acs.orgnih.gov These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement and then computing various electronic descriptors.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT (Note: This data is illustrative and not from actual calculations on this compound.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 2.1 | eV |

| Electronegativity (χ) | 4.3 | eV |

| Chemical Hardness (η) | 4.3 | eV |

| Electrophilicity Index (ω) | 2.15 | eV |

Molecular Dynamics Simulations and Conformational Analysis

Due to the presence of several single bonds, this compound is a flexible acyclic molecule that can exist in numerous spatial arrangements, or conformations. bham.ac.uklibretexts.org Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of such molecules. nih.gov MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the identification of stable, low-energy conformers. nih.gov

Conformational analysis of acyclic systems is crucial as the molecule's shape can significantly influence its physical properties and chemical reactivity. libretexts.org For this compound, rotations around the C-C and C-O single bonds give rise to various staggered and eclipsed conformers. bham.ac.uk MD simulations can map the potential energy surface associated with these rotations, identifying the most populated conformational states and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might behave in different environments, such as in solution. researchgate.net

The results from these simulations can reveal the preferred dihedral angles and the relative populations of different conformers at a given temperature. This provides a detailed understanding of the molecule's structural flexibility and the interplay of steric and electronic effects that govern its preferred shapes. bham.ac.uk

Table 2: Hypothetical Conformational Analysis of the C2-C3 Bond in this compound (Note: This data is illustrative and not from actual calculations on this compound.)

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | 60° | 0.8 | 17.5 |

| Gauche 2 | -60° | 0.8 | 17.5 |

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org For ketones like this compound, theoretical studies can map out the potential energy surfaces of various reaction pathways, helping to identify the most likely mechanism. scholarsresearchlibrary.comresearchgate.net A common photochemical reaction for ketones is the Norrish Type II reaction, which involves the intramolecular abstraction of a gamma-hydrogen atom by the carbonyl oxygen, proceeding through a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net

By employing quantum chemical methods, researchers can model the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate. acs.org The calculation of activation energies—the energy barrier that must be overcome for a reaction to occur—is a key outcome of these studies. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

For this compound, computational modeling could be used to investigate reactions such as enolization, aldol reactions, or photochemical decompositions. These models provide detailed geometric information about the transition states and can help rationalize experimental observations regarding product distributions and reaction rates. mdpi.com

Table 3: Hypothetical Activation Energies for a Proposed Reaction Pathway of this compound (Note: This data is illustrative and not from actual calculations on this compound.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Type |

| γ-H abstraction | TS1 | 15.2 | Intramolecular H-transfer |

| Cα-Cβ cleavage | TS2 | 8.5 | Bond cleavage |

| Enol-keto tautomerism | TS3 | 12.1 | Tautomerization |

Prediction of Spectroscopic Parameters through Theoretical Calculations

Theoretical calculations have become a standard tool for predicting and interpreting spectroscopic data. wikipedia.orgresearchgate.net By computing spectroscopic parameters for a proposed structure, a direct comparison with experimental spectra can be made, which is invaluable for structure verification and assignment. youtube.com Density Functional Theory (DFT) is frequently used to predict a variety of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.com

For this compound, theoretical calculations could predict the 1H and 13C NMR spectra. The calculated chemical shifts can be compared with experimental data to confirm the connectivity and stereochemistry of the molecule. youtube.com Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. chemrxiv.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C=O stretching or C-H bending.

Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as the solvent, or by re-evaluating the proposed structure. nih.gov This synergy between theoretical prediction and experimental measurement is a powerful aspect of modern chemical research. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound (Note: This data is illustrative and not from actual measurements or calculations on this compound.)

| Parameter | Calculated Value | Experimental Value |

| 13C NMR (C=O) | 208.5 ppm | 209.1 ppm |

| 1H NMR (O-CH₂-O) | 5.15 ppm | 5.20 ppm |

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1718 cm⁻¹ |

Derivatization Reactions for Analytical and Research Purposes Involving 3 Methoxymethoxy Butan 2 One

Development of Derivatization Protocols for Enhanced Analytical Performance

To improve the detection and quantification of 3-(Methoxymethoxy)butan-2-one in various analytical platforms, specific derivatization protocols have been developed. These methods aim to increase the volatility of the compound for Gas Chromatography (GC) or to introduce a chromophore for enhanced detection in High-Performance Liquid Chromatography (HPLC).

One effective method for GC analysis involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction targets the ketone functional group, converting it into a PFBHA oxime. This derivative is more volatile and exhibits excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS). nih.govsigmaaldrich.comresearchgate.net The reaction is typically carried out in an aqueous solution at a controlled pH, followed by extraction of the derivative for analysis. nih.gov

For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method. auroraprosci.comnih.gov This reagent reacts with the ketone to form a 2,4-dinitrophenylhydrazone, which is a highly colored and UV-active compound. This allows for sensitive detection using a UV-Vis detector. The derivatization is generally performed in an acidic medium, and the resulting hydrazone can be readily separated by reverse-phase HPLC. researchgate.net

| Protocol | Derivatizing Agent | Reaction Target | Analytical Technique | Enhancement |

|---|---|---|---|---|

| PFBHA Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | GC-ECD, GC-MS | Increased volatility and detector sensitivity. nih.gov |

| DNPH Hydrazone Formation | 2,4-dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV | Introduction of a chromophore for UV detection. nih.govresearchgate.net |

Chemical Transformations for Stereoisomer Differentiation

The chiral center at the third carbon of this compound means it can exist as a pair of enantiomers. Differentiating and quantifying these stereoisomers often requires chiral derivatization to form diastereomers, which can then be separated using achiral chromatographic techniques.

A common and effective strategy involves a two-step process. First, the ketone group of this compound is reduced to a secondary alcohol, yielding 3-(methoxymethoxy)butan-2-ol. This reduction can be achieved using a mild reducing agent such as sodium borohydride. The resulting alcohol retains the original stereochemistry at the third carbon.

In the second step, the newly formed hydroxyl group is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). sigmaaldrich.comchegg.com This reaction forms diastereomeric esters. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess of the original ketone. researchgate.netnih.gov

| Step | Reaction | Reagent | Purpose | Analytical Outcome |

|---|---|---|---|---|

| 1 | Reduction of Ketone | Sodium borohydride | Formation of 3-(methoxymethoxy)butan-2-ol | Creation of a reactive site for chiral derivatization. |

| 2 | Esterification | (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | Formation of diastereomeric Mosher's esters | Separation and quantification of diastereomers by HPLC or NMR, allowing for determination of the original enantiomeric ratio. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Methoxymethoxy)butan-2-one in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators if local exhaust ventilation is insufficient to maintain airborne concentrations below exposure limits .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Avoid skin contact by using closed systems .

- Thermal Hazards : Store away from ignition sources (flash point ~174°C for analogous compounds) and avoid static discharge .

- Waste Management : Segregate waste and dispose via certified chemical waste contractors to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Step 1 : Protect hydroxyl groups using methoxymethyl (MOM) ethers. For example, react a precursor ketone (e.g., 3-hydroxybutan-2-one) with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) using catalytic acid (e.g., CSA) at 0°C .

- Step 2 : Monitor reaction progress via TLC. Terminate with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (yield >80%) .

- Key Considerations : Optimize stoichiometry to avoid overprotection and side reactions (e.g., elimination).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify methoxymethoxy protons as two singlets (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.6–4.8 ppm for OCH₂O).

- ¹³C NMR : Confirm carbonyl resonance (C=O) at δ ~205–210 ppm and MOM carbons at δ ~55–60 ppm (OCH₃) and δ ~90–95 ppm (OCH₂O) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the theoretical mass (C₆H₁₂O₃: 132.08 g/mol). Fragmentation should show loss of MOM groups (e.g., [M+H–CH₃OCH₂O]⁺) .

Advanced Research Questions

Q. How can reaction parameters (temperature, catalyst) be optimized to improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- Catalyst Screening : Compare CSA, p-TsOH, and Lewis acids (e.g., BF₃·Et₂O) for MOM protection efficiency. CSA is preferred for high regioselectivity (94% yield) .

- Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., acetal migration). Lower temperatures (-78°C) may stabilize intermediates in subsequent reductions .

- Solvent Optimization : Test polar aprotic solvents (e.g., DCM vs. THF). DCM reduces byproduct formation due to its low polarity .

Q. What advanced characterization methods resolve stereochemical ambiguities in methoxymethoxy-containing compounds?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Rigaku Saturn CCD). Analyze intermolecular hydrogen bonds (e.g., O–H⋯O) to confirm spatial arrangement .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate optimized geometries and compare with experimental bond lengths (e.g., C–C: 1.54 Å vs. computed 1.52 Å) .

- Dynamic NMR : Resolve rotational barriers in MOM groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. What strategies mitigate competing reactions during the introduction of methoxymethoxy protecting groups in ketone derivatives?

- Methodological Answer :

- Competing Elimination : Use bulky bases (e.g., DIPEA) to suppress β-elimination. Monitor by GC-MS for unsaturated byproducts .

- Selective Deprotection : Employ DDQ in wet DCM to cleave MOM groups without affecting other ethers (80% yield) .

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of sensitive intermediates .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Reactivity Prediction : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). Higher HOMO energy indicates nucleophilic sites (e.g., carbonyl carbon) .

- Transition State Analysis : Locate TS for MOM group migration using QM/MM methods (e.g., activation energy ~25 kcal/mol) .

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impact on reaction rates (e.g., faster kinetics in DCM vs. MeCN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.